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Compound of Interest

1-(4-Chlorobenzoyl)-4-
Compound Name:

methylpiperazine
CAS No.: 324067-32-5
Cat. No.: B2944200

Get Quote

Executive Summary

1-(4-Chlorobenzoyl)-4-methylpiperazine (CAS: 324067-32-5) is a specialized heterocyclic
building block widely utilized in medicinal chemistry, particularly in the development of Central
Nervous System (CNS) agents. Structurally, it consists of a piperazine ring N-acylated with a 4-
chlorobenzoyl group and N-methylated at the distal position.

This compound serves as a critical pharmacophore scaffold for G-Protein Coupled Receptor
(GPCR) ligands (specifically Dopamine D2/D4 and Serotonin 5-HT receptors) and is a
metabolic or synthetic precursor to various antihistamines and antipsychotics. Its rigid amide
bond provides a distinct electrostatic profile compared to its reduced "benzhydryl" analogs
(e.g., Chlorcyclizine), making it a valuable tool for Structure-Activity Relationship (SAR) studies
involving hydrogen bond acceptor placement.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Core Identity Data

Parameter

Specification

IUPAC Name

(4-Chlorophenyl)(4-methylpiperazin-1-

yl)methanone

Common Name

1-(4-Chlorobenzoyl)-4-methylpiperazine

CAS Registry Number 324067-32-5

Molecular Formula C12H15CIN20

Molecular Weight 238.71 g/mol

SMILES CN1CCN(CC1)C(=0)C2=CC=C(Cl)C=C2
InChl Key VVTSPGAEYDBBSQ-UHFFFAOYSA-N

Physicochemical Profile

Note: Values derived from computational consensus and structural analog analysis where

experimental data is proprietary.
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Property Value | Description Significance

White to off-white crystalline Solid state preferred for
Appearance ] ] ) -

solid or viscous oil stability.

_ _ _ Low-melting solid; may exist as
Melting Point 60-80 °C (Predicted range) o
oil if impure.

Highly soluble in chlorinated
N DCM, Chloroform, DMSO, ] ]
Solubility Methanol solvents; sparingly soluble in
ethano
water.

Protonatable at physiological
pKa (Basic N) 7.8 — 8.2 (Piperazine N4) pH; suitable for salt formation
(HCI, Maleate).

Moderate lipophilicity; blood-
LogP ~1.65 ) )
brain barrier (BBB) permeable.

3 (Amide O, Amide N, Amine Critical for receptor binding
H-Bond Acceptors . .
N) interactions.

Synthetic Pathways & Methodology

The synthesis of 1-(4-Chlorobenzoyl)-4-methylpiperazine follows a classic Schotten-
Baumann nucleophilic acyl substitution. This route is preferred for its high yield, operational
simplicity, and scalability.

Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary amine of N-methylpiperazine on
the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base (Triethylamine or DIPEA)
IS required to scavenge the liberated HCI, driving the equilibrium forward and preventing the
protonation of the unreacted piperazine.

Experimental Workflow (Standard Protocol)

Reagents:

e Substrate A: 4-Chlorobenzoyl chloride (1.0 eq)
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e Substrate B: 1-Methylpiperazine (1.1 eq)

o Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 — 1.5 eq)
e Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

Preparation: Charge a round-bottom flask with 1-methylpiperazine and TEA in anhydrous
DCM under an inert atmosphere (Nitrogen or Argon). Cool the mixture to 0°C using an ice
bath.

Addition: Dissolve 4-chlorobenzoyl chloride in a minimal volume of DCM. Add this solution
dropwise to the amine mixture over 30 minutes. Control exotherm to <5°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3—6 hours.
Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

Workup (Self-Validating Step):
o Wash organic layer with 1M NaOH (removes unreacted acid/acid chloride).
o Wash organic layer with Water followed by Brine.

o Critical Check: If starting amine persists, a mild acidic wash (pH 5-6) can selectively
remove it, but care must be taken not to protonate the product into the agueous phase
(Product pKa ~8).

Purification: Dry over anhydrous Na=SOa, filter, and concentrate in vacuo. Recrystallize from
EtOAc/Hexanes if solid, or purify via flash column chromatography (DCM/MeOH gradient).

Visualization: Synthesis Logic[8]
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Reagents: Nucleophilic Attack o _
4-Chlorobenzoyl Chloride 0°C, DCM Tetrahedral Intermediate Elimination of CI- Target Product: . ‘
+ (Transient) ] 1-(4-Chlorobenzoyl)-4-methylpiperazine
1-Methylpiperazine HCI Scavenging
Byproduct:
Base Scavenger Captures HCI ____»[ ’ ; )
—————————— Triethylammonium Chloride
(TEA/DIPEA) 240y 1 I

Click to download full resolution via product page

Caption: Figure 1. Schotten-Baumann synthesis pathway for 1-(4-Chlorobenzoyl)-4-
methylpiperazine.

Pharmacological Relevance & Applications
Bioisosteric Scaffold Design

This compound represents a "rigidified" analog of the benzhydryl piperazine class (e.qg.,
Chlorcyclizine, Meclizine).

e Benzhydryl Class: Contains a CH-Ph linkage (flexible, sp3).
e Benzoyl Class (This Compound): Contains a C(=0)-Ph linkage (rigid, planar, sp2).

o Application: Researchers use this switch to probe the steric depth of receptor binding
pockets. The carbonyl oxygen also acts as an additional hydrogen bond acceptor.

Downstream API Synthesis

The carbonyl group can be reduced to a methylene group using strong reducing agents (e.g.,
Lithium Aluminum Hydride - LiAlH4) to generate 1-(4-chlorobenzyl)-4-methylpiperazine, a core
fragment for:

¢ Antihistamines: H1-receptor antagonists.[1]

o Antiemetics: Agents preventing nausea (vestibular system targets).

CNS Receptor Ligands
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The N-methylpiperazine moiety is a "privileged structure” for aminergic GPCRs.

e Dopamine D4 Receptors: 4-chlorobenzoyl piperazines have shown affinity as D4

antagonists, relevant for antipsychotic research.

» Sigma Receptors: The lipophilic chlorophenyl tail combined with the basic piperazine

nitrogen fits the pharmacophore for Sigma-1 receptor ligands.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be

confirmed:

Method

Expected Signature

Interpretation

1H NMR (CDCls)

5 2.30 (s, 3H, N-CHs)

Singlet confirms N-methyl

group.

0 2.3-2.5 (m, 4H, Piperazine)

Broad multiplets for ring

protons adjacent to N-Me.

0 3.4-3.8 (m, 4H, Piperazine)

Broad multiplets for ring
protons adjacent to Amide
(deshielded).

8 7.3-7.4 (d, 2H, Ar-H)

Doublet for aromatic protons
(meta to CI).

8 7.4-7.5 (d, 2H, Ar-H)

Doublet for aromatic protons
(ortho to ClI).

MS (ESI+)

m/z 239.1 [M+H]*

Base peak corresponding to

protonated molecular ion.

m/z 241.1 [M+H+2]*

Characteristic Chlorine isotope

pattern (~3:1 ratio).

IR (FT-IR)

~1630 cm~! (Strong)

Amide | band (C=0 stretch).

Handling & Safety (MSDS Highlights)
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Hazard Classification (GHS):

e H315: Causes skin irritation.[2][3]

o H319: Causes serious eye irritation.[2][3][4]

o H335: May cause respiratory irritation.[2][4]

Storage Protocol:

» Store in a tightly closed container at 2—-8°C (Refrigerated).

* Hygroscopic: Protect from moisture to prevent amide hydrolysis over long periods.
+ Light Sensitive: Store in amber vials.

References

+ National Center for Biotechnology Information (2026).PubChem Compound Summary for
CAS 324067-32-5. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2944200/docs#1-4-chlorobenzoyl-4-
methylpiperazine-technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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